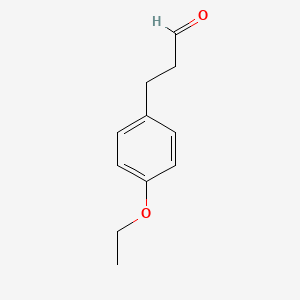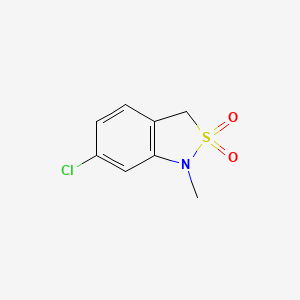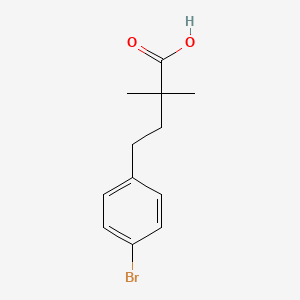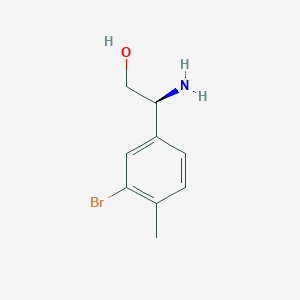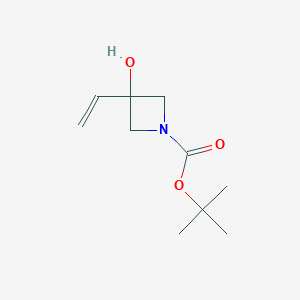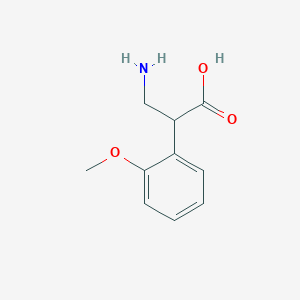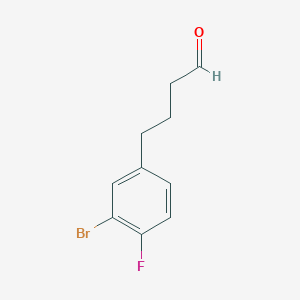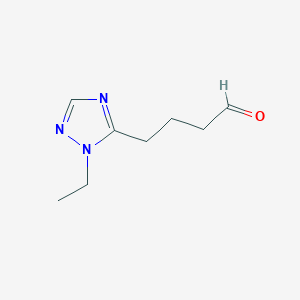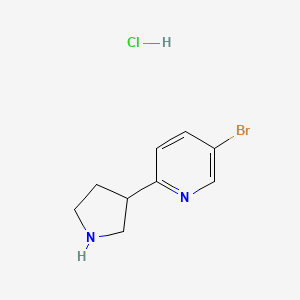
1-(4-Hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfone group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学的研究の応用
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity. The cyclopropane ring can also play a role in stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid: shares similarities with other sulfone-containing compounds and cyclopropane derivatives.
1,2,4-benzothiadiazine-1,1-dioxide: Another compound with a sulfone group, known for its biological activities.
2-(1,1-dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring and a sulfone group, which imparts specific chemical and physical properties that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H14O5S |
|---|---|
分子量 |
234.27 g/mol |
IUPAC名 |
1-(4-hydroxy-1,1-dioxothian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O5S/c10-7(11)8(1-2-8)9(12)3-5-15(13,14)6-4-9/h12H,1-6H2,(H,10,11) |
InChIキー |
FSROABGPPCNSBP-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)O)C2(CCS(=O)(=O)CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


